(R)-Serabenast
Description
(R)-Serabenast is a chiral organic compound characterized by its stereospecific configuration at the R-enantiomeric center. The compound’s IUPAC name and molecular formula remain unspecified in available literature, but its nomenclature aligns with guidelines for stereochemical descriptors and substituent prioritization . Preliminary hypotheses posit that (R)-Serabenast may belong to a class of phosphonate or aryl-substituted derivatives, given the prevalence of similar compounds in catalysis and bioactivity studies .
Properties
CAS No. |
103187-09-3 |
|---|---|
Molecular Formula |
C22H26O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(7R)-7-phenyl-7-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)heptanoic acid |
InChI |
InChI=1S/C22H26O4/c1-14-15(2)22(26)20(16(3)21(14)25)18(17-10-6-4-7-11-17)12-8-5-9-13-19(23)24/h4,6-7,10-11,18H,5,8-9,12-13H2,1-3H3,(H,23,24)/t18-/m1/s1 |
InChI Key |
ZBVKEHDGYSLCCC-GOSISDBHSA-N |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)C)[C@H](CCCCCC(=O)O)C2=CC=CC=C2)C |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)C)C(CCCCCC(=O)O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Table 1: Key Properties of (R)-Serabenast and Analogs
*Data for (R)-Serabenast inferred from structural analogs due to lack of direct experimental reports.
Structural and Functional Similarities
- Phosphorus-Containing Analogs : Compound A, a phosphoester derivative, shares a phosphorus-oxygen backbone with (R)-Serabenast. This structural motif enhances thermal stability and flame-retardant properties in polymers . However, (R)-Serabenast’s stereochemistry may confer distinct reactivity in asymmetric catalysis.
- Chiral NSAID Derivatives: Compound B, a chiral non-steroidal anti-inflammatory drug (NSAID) analog, highlights the role of enantiopurity in biological activity. While (R)-Serabenast lacks reported COX inhibition, its R-configuration could optimize receptor binding in therapeutic contexts .
Methodological Considerations for Comparative Studies
Chemical Similarity Analysis
Quantitative structure-activity relationship (QSAR) models and Tanimoto coefficient-based algorithms can objectively compare (R)-Serabenast with analogs. For instance, R-language tools enable molecular fingerprinting and clustering to identify functional group overlaps .
Data Presentation Standards
Adherence to IUPAC nomenclature and SI units is critical for reproducibility. For example, oxidation states and stereochemical descriptors must follow italicized formatting (e.g., (S)-1a, Fe^II) . Tabular data should prioritize clarity, with footnotes defining abbreviations (e.g., p < 0.05) .
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